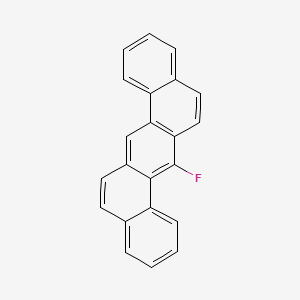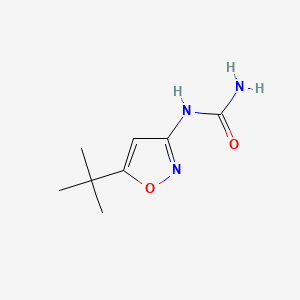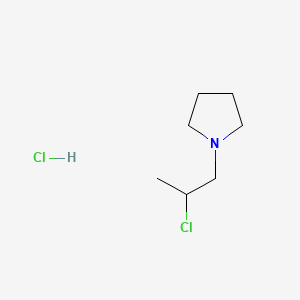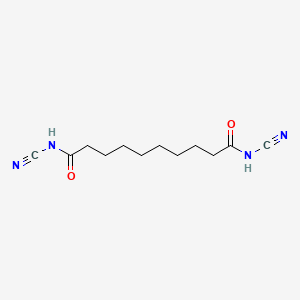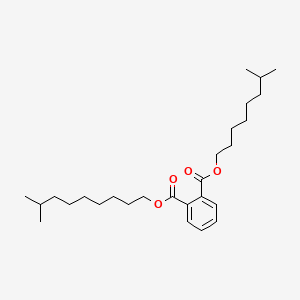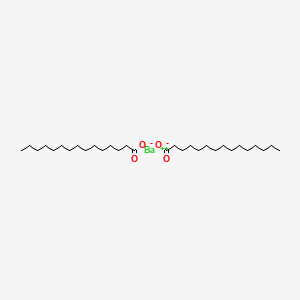
Barium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium pentadecanoate is a chemical compound consisting of barium and pentadecanoic acid It is a type of barium carboxylate, where the barium ion is bonded to the carboxylate group of pentadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Barium pentadecanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.
Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.
Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions with sulfate ions.
Pentadecanoic Acid: Released during reactions with strong acids.
Wissenschaftliche Forschungsanwendungen
Barium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Stearate: Another barium carboxylate with a longer carbon chain.
Barium Laurate: A barium carboxylate with a shorter carbon chain.
Barium Palmitate: Similar in structure but with a different carbon chain length.
Uniqueness
Barium pentadecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other barium carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
2202-23-5 |
|---|---|
Molekularformel |
C30H58BaO4 |
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
barium(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
SMAVZMJUOLUMRL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


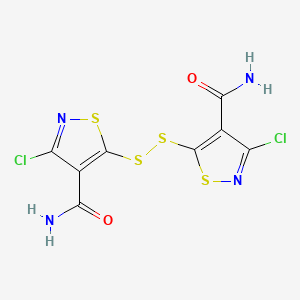
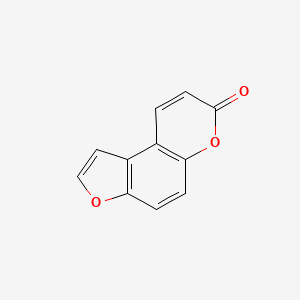
![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
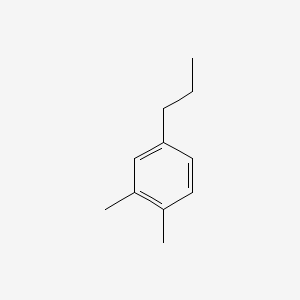
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
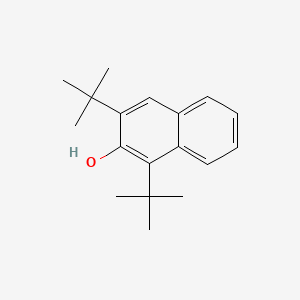
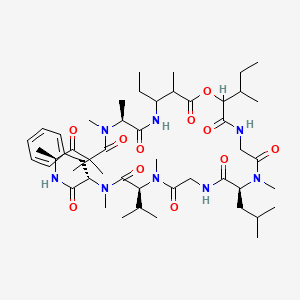

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
